molecular formula C14H18O8 B12292911 (4,5,6-Triacetyloxycyclohex-2-en-1-yl) acetate

(4,5,6-Triacetyloxycyclohex-2-en-1-yl) acetate

Cat. No.: B12292911
M. Wt: 314.29 g/mol
InChI Key: REXNPDYWUANMIX-UHFFFAOYSA-N
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Description

(4,5,6-Triacetyloxycyclohex-2-en-1-yl) acetate, also known as Conduritol B Tetraacetate (CAS: 25348-63-4), is a tetraacetylated derivative of conduritol B, a cyclitol naturally found in plants. Its structure features a cyclohexene ring substituted with four acetyloxy groups at positions 1, 4, 5, and 6, conferring high lipophilicity and stability . This compound is primarily utilized in organic synthesis as a chiral building block for pharmaceuticals and complex carbohydrates. Its acetylated groups protect hydroxyl moieties during multi-step reactions, enabling selective deprotection strategies .

Properties

IUPAC Name

(4,5,6-triacetyloxycyclohex-2-en-1-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O8/c1-7(15)19-11-5-6-12(20-8(2)16)14(22-10(4)18)13(11)21-9(3)17/h5-6,11-14H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXNPDYWUANMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C=CC(C(C1OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5,6-Triacetyloxycyclohex-2-en-1-yl) acetate typically involves the acetylation of cyclohexene derivatives. One common method is the reaction of cyclohex-2-en-1-ol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl groups, resulting in the formation of the triacetate compound.

Industrial Production Methods

Industrial production of (4,5,6-Triacetyloxycyclohex-2-en-1-yl) acetate may involve similar acetylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(4,5,6-Triacetyloxycyclohex-2-en-1-yl) acetate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed in the presence of aqueous acids or bases to yield the corresponding cyclohexene triol and acetic acid.

    Oxidation: Oxidative cleavage of the double bond in the cyclohexene ring can be achieved using oxidizing agents such as potassium permanganate or ozone, leading to the formation of diacetoxycyclohexane derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the acetoxy groups, where nucleophiles such as amines or thiols replace the acetoxy groups to form new derivatives.

Common Reagents and Conditions

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide, reflux conditions.

    Oxidation: Potassium permanganate in acidic medium, ozone in the presence of a solvent like dichloromethane.

    Substitution: Nucleophiles such as ammonia, primary amines, or thiols in the presence of a base like triethylamine.

Major Products Formed

    Hydrolysis: Cyclohex-2-en-1,4,5,6-tetrol and acetic acid.

    Oxidation: Diacetoxycyclohexane derivatives.

    Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4,5,6-Triacetyloxycyclohex-2-en-1-yl) acetate is used as an intermediate in the synthesis of more complex molecules. Its multiple functional groups make it a versatile building block for the construction of various organic compounds.

Biology

The compound’s derivatives have potential applications in biological research, particularly in the study of enzyme-catalyzed reactions and metabolic pathways. Its acetoxy groups can be modified to create probes for investigating biological processes.

Medicine

In medicine, derivatives of (4,5,6-Triacetyloxycyclohex-2-en-1-yl) acetate are explored for their potential therapeutic properties. These derivatives may exhibit bioactivity that can be harnessed for drug development.

Industry

Industrially, the compound is used in the production of specialty chemicals and materials. Its acetoxy groups can be utilized in polymer chemistry to create functionalized polymers with specific properties.

Mechanism of Action

The mechanism of action of (4,5,6-Triacetyloxycyclohex-2-en-1-yl) acetate involves its interaction with various molecular targets. The acetoxy groups can undergo hydrolysis

Biological Activity

(4,5,6-Triacetyloxycyclohex-2-en-1-yl) acetate, also known as Conduritol B Tetraacetate (CBT), is a chemical compound with significant implications in biochemical research. Its structure features a cyclohexene ring substituted with three acetoxy groups, which enhances its reactivity and biological activity. This article explores the biological activities associated with CBT, focusing on its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

  • IUPAC Name : [(1S,4S,5R,6R)-4,5,6-triacetyloxycyclohex-2-en-1-yl] acetate
  • Molecular Formula : C14H18O8
  • Molecular Weight : 314.29 g/mol

CBT primarily acts as an irreversible inhibitor of the enzyme β-glucocerebrosidase (GBA1). This enzyme plays a crucial role in the lysosomal degradation pathway of glycosphingolipids. The inhibition of GBA1 by CBT leads to lysosomal dysfunction and has implications for diseases such as Gaucher disease and Parkinson’s disease.

Enzymatic Inhibition

CBT's structural similarity to natural substrates allows it to effectively compete with them in enzymatic processes. This competitive inhibition can modulate various metabolic pathways related to cellular signaling and metabolism. The compound's ability to inhibit glycosidases further emphasizes its potential in therapeutic contexts.

Biological Activities

Research has demonstrated that CBT exhibits a range of biological activities:

  • Antineoplastic Activity : Preliminary studies suggest potential anti-cancer properties through the modulation of glycoprotein synthesis.
  • Anti-inflammatory Effects : CBT may influence inflammatory pathways by altering glycan structures on cell surfaces.
  • Antimicrobial Properties : Some studies indicate that CBT can inhibit certain bacterial strains by affecting their glycan interactions .

Case Studies and Research Findings

Several studies have explored the biological activity of CBT:

  • Inhibition of Glycosylphosphatidylinositol (GPI) Synthesis :
    • CBT has been shown to inhibit GPI anchor biosynthesis, which is essential for tethering proteins to cell membranes. This inhibition can affect cellular signaling and protein localization .
  • Impact on Lysosomal Function :
    • In vitro studies have demonstrated that CBT induces lysosomal dysfunction, leading to impaired myelination in neural cells. This finding is particularly relevant for understanding neurodegenerative diseases .
  • Therapeutic Applications :
    • CBT's role as a glycosidase inhibitor positions it as a potential therapeutic agent for conditions associated with glycosidase dysfunction. Research is ongoing to explore its efficacy in treating metabolic disorders.

Comparative Analysis with Related Compounds

To better understand CBT's unique properties, a comparison with related compounds is useful:

Compound NameMolecular FormulaKey Features
Conduritol AC14H18O7Similar structure; different biological activity
Conduritol CC14H18O7Varying functional groups; distinct potency
InositolC6H12O6Naturally occurring; involved in cell signaling
D-chiro-inositolC6H12O6Known for insulin signaling roles

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexene-Based Esters and Derivatives

(4R,5S,E)-((S)-4-((S,E)-1-(Hydroxyimino)propan-2-yloxy)-4-oxobutan-2-yl) 5-(Acryloyloxy)-4-((2-Methoxyethoxy)methoxy)hex-2-enoate
  • Structure: A cyclohexene derivative with acryloyloxy, methoxyethoxy, and hydroxyimino substituents .
  • Synthesis : Prepared via TBAF-mediated deprotection of a silylated precursor in THF, followed by functionalization with acryloyl groups .
  • Applications : Serves as an intermediate in prostaglandin synthesis due to its stereochemical complexity and reactive acrylate moiety.
  • Key Difference : Unlike the target compound, this derivative contains labile protecting groups (e.g., methoxyethoxy) and an acrylate functional group, making it more reactive but less stable under basic conditions .
Ethyl 4-(Naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylates (Compounds 9–16)
  • Structure : Cyclohexene rings substituted with naphthyl, aryl, and ketone groups .
  • Synthesis: Synthesized via Claisen-Schmidt condensation between ethyl acetoacetate and arylprop-2-en-1-ones in ethanol under reflux .
  • Applications : Investigated for antimicrobial and anti-inflammatory activities due to their aromatic and ketone functionalities.
  • Key Difference: These compounds lack acetylated hydroxyls, resulting in lower solubility in non-polar solvents compared to the target compound. Their biological activity is attributed to aryl and ketone substituents rather than ester functionalities .

Simple Esters and Metal Salts

Benzyl Acetate
  • Structure: A monoterpenoid ester with a benzene ring and acetate group .
  • Applications : Widely used in perfumery and flavoring due to its floral aroma.
  • Key Difference: Benzyl acetate is structurally simpler, volatile, and lacks the stereochemical complexity of the target compound.
Zinc Acetate
  • Structure : A metal salt with the formula Zn(O₂CCH₃)₂ .
  • Applications : Used in medicinal lozenges, textile dyeing, and as a catalyst.
  • Key Difference : As a coordination complex, zinc acetate exhibits distinct electronic properties (e.g., aqueous-phase RIXS spectra) and ionic solubility, unlike the covalent ester-based target compound .

Comparative Data Table

Property (4,5,6-Triacetyloxycyclohex-2-en-1-yl) Acetate Ethyl 4-(Naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylates Benzyl Acetate Zinc Acetate
Molecular Formula C₁₆H₂₀O₈ C₂₄H₂₂O₄ (varies by aryl group) C₉H₁₀O₂ Zn(C₂H₃O₂)₂
Functional Groups Acetyloxy, cyclohexene Ketone, ester, naphthyl Ester, benzyl Carboxylate, metal
Solubility Lipophilic (soluble in THF, DCM) Moderate in ethanol Polar organic solvents Highly water-soluble
Primary Use Organic synthesis intermediate Pharmacological studies Fragrance industry Medicinal/catalyst

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